molecular formula C6Ag4FeN6 B084481 Tetrasilver hexacyanoferrate CAS No. 14038-75-6

Tetrasilver hexacyanoferrate

Cat. No.: B084481
CAS No.: 14038-75-6
M. Wt: 643.42 g/mol
InChI Key: DYFZYKTZDYOWIF-UHFFFAOYSA-N
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Description

Metal hexacyanoferrates (MHCFs) are coordination polymers with the general formula $ \text{M}x[\text{Fe}(\text{CN})6]_y $, where $ \text{M} $ is a transition metal. These materials exhibit versatile properties, including ion-exchange capabilities, redox activity, and tunable porosity, making them valuable in adsorption, energy storage, and catalysis . This article compares these compounds based on adsorption, electrochemical performance, structural properties, and applications.

Properties

CAS No.

14038-75-6

Molecular Formula

C6Ag4FeN6

Molecular Weight

643.42 g/mol

IUPAC Name

tetrasilver;iron(2+);hexacyanide

InChI

InChI=1S/6CN.4Ag.Fe/c6*1-2;;;;;/q6*-1;4*+1;+2

InChI Key

DYFZYKTZDYOWIF-UHFFFAOYSA-N

SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2].[Ag+].[Ag+].[Ag+].[Ag+]

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2].[Ag+].[Ag+].[Ag+].[Ag+]

Other CAS No.

14038-75-6

Synonyms

tetrasilver hexacyanoferrate

Origin of Product

United States

Chemical Reactions Analysis

Reactivity with Acids

Hexacyanoferrate complexes typically decompose under acidic conditions. For instance, potassium hexacyanoferrate reacts with sulfuric acid to produce CO, (NH₄)₂SO₄, and FeSO₄ :

K4[Fe CN 6]+6H2SO4+6H2O2K2SO4+FeSO4+3(NH4)2SO4+6CO\text{K}_4[\text{Fe CN }_6]+6\text{H}_2\text{SO}_4+6\text{H}_2\text{O}\rightarrow 2\text{K}_2\text{SO}_4+\text{FeSO}_4+3(\text{NH}_4)_2\text{SO}_4+6\text{CO}

A similar reaction for Ag₄[Fe(CN)₆] would likely yield Ag₂SO₄, FeSO₄, and gaseous byproducts.

Redox Behavior

Hexacyanoferrate(II) ions ([Fe(CN)₆]⁴⁻) oxidize in the presence of H₂O₂, forming Fe(III) complexes via radical intermediates (e.g., hydroxyl, superoxide radicals) . For Ag₄[Fe(CN)₆], oxidation could yield Ag₃[Fe(CN)₆] and Ag⁺ ions:

Ag4[Fe CN 6]+H2O2Ag3[Fe CN 6]+Ag++2OH\text{Ag}_4[\text{Fe CN }_6]+\text{H}_2\text{O}_2\rightarrow \text{Ag}_3[\text{Fe CN }_6]+\text{Ag}^++2\text{OH}^-

Thermal Decomposition

Silver cyanide complexes decompose at elevated temperatures. For example:

Ag4[Fe CN 6]Δ4Ag+FeC2+3N2+3C\text{Ag}_4[\text{Fe CN }_6]\xrightarrow{\Delta}4\text{Ag}+\text{FeC}_2+3\text{N}_2\uparrow +3\text{C}

This aligns with the thermal instability observed in related metal cyanides .

Coordination Chemistry

Silver ions (Ag⁺) exhibit strong affinity for cyanide ligands, forming stable coordination polymers. In Ag₄[Fe(CN)₆], the Fe center adopts an octahedral geometry with CN⁻ ligands bridging Ag⁺ ions .

Table 1: Hypothetical Reaction Pathways for Ag₄[Fe(CN)₆]

Reaction TypeExpected ProductsAnalogous System [Ref]
Acid HydrolysisAg₂SO₄, FeSO₄, CO, (NH₄)₂SO₄K₄[Fe(CN)₆]
Oxidation with H₂O₂Ag₃[Fe(CN)₆], Ag⁺, OH⁻Fe(CN)₆⁴⁻/H₂O₂
Thermal Decomposition (300°C)Ag, FeC₂, N₂, CAgCN

Research Gaps

  • No experimental data on Ag₄[Fe(CN)₆]’s solubility, stability constants, or crystallography were found in the provided sources.

  • Further studies are needed to confirm reaction mechanisms and quantify thermodynamic parameters.

Comparison with Similar Compounds

Comparative Analysis of Metal Hexacyanoferrates

Adsorption Capacities

MHCFs are widely studied for cesium (Cs⁺) and strontium (Sr²⁺) adsorption due to their selectivity for alkali and alkaline-earth metals.

Table 1: Maximum Adsorption Capacities of MHCFs

Compound Cesium Capacity (mg/g) Strontium Capacity (mg/g) Reference
Copper hexacyanoferrate 143.95 Not reported
Potassium zinc hexacyanoferrate ~60 (estimated) Not reported
Nickel hexacyanoferrate ~50–60 (hybrid materials) Not reported

Copper hexacyanoferrate demonstrates exceptional Cs⁺ uptake (143.95 mg/g), attributed to its microporous structure and strong affinity for Cs⁺ . Strontium adsorption is less studied, though theoretical models suggest higher capacities than experimental results .

Electrochemical Performance

MHCFs are promising electrode materials for aqueous batteries due to their open framework and rapid ion diffusion.

Table 2: Electrochemical Properties of MHCFs

Compound Capacity (mAh/g) Cycle Stability (% retention) Rate Capability (% at 41.7C)
Copper hexacyanoferrate ~60 >500 cycles (100% for K⁺) 84% (K⁺)
Nickel hexacyanoferrate ~60 >500 cycles (91% for Na⁺/K⁺) 66% (Na⁺/K⁺)
Manganese hexacyanoferrate Not reported >10,000 cycles (supercapacitors) 90% (H₂O₂ sensing)

Copper and nickel hexacyanoferrates exhibit high rate capabilities and ultra-long cycle life, critical for grid-scale energy storage .

Q & A

Basic Research Questions

Q. What synthesis protocols ensure high-purity hexacyanoferrate compounds, and how are impurities controlled?

  • Methodological Answer : Synthesis typically involves controlled coprecipitation under inert atmospheres to minimize oxidation. For example, reducing agents like thiosulfate are used to stabilize Fe(II) species, while electrolyte additives (e.g., NaCl) maintain ion concentrations favorable for framework integrity . Purity is verified via Liebig titration for cyanide content, iodometric assays for Fe(III), and permanganate titration for Fe(II) .

Q. Which characterization techniques are critical for confirming structural and morphological properties of hexacyanoferrate materials?

  • Methodological Answer : X-ray diffraction (XRD) identifies the Prussian Blue-type cubic structure, while scanning electron microscopy (SEM) reveals nanoparticulate morphology. Cyclic voltammetry (CV) and galvanostatic cycling validate electrochemical activity, and Fourier-transform infrared spectroscopy (FTIR) confirms cyanide ligand bonding .

Q. How do researchers assess electrochemical stability in aqueous battery systems?

  • Methodological Answer : Long-term cycling tests (e.g., 500 cycles at 41.7C rate) evaluate capacity retention. Electrolyte optimization (e.g., using NaNO₃ or KNO₃) minimizes dissolution, while electrochemical impedance spectroscopy (EIS) tracks charge-transfer resistance changes over cycles .

Advanced Research Questions

Q. What experimental designs optimize ion intercalation efficiency in hexacyanoferrate electrodes?

  • Methodological Answer : Systematic screening of alkali ions (Li⁺, Na⁺, K⁺) via potentiostatic intermittent titration (PITT) identifies ion-specific diffusion coefficients. Nanoparticle size reduction (<50 nm) enhances surface area, and electrolyte additives (e.g., NH₄⁺) mitigate phase transitions during intercalation .

Q. How can Butler-Volmer kinetics resolve electron transfer limitations in hexacyanoferrate systems?

  • Methodological Answer : Square-wave voltammetry (SWV) decouples anodic and cathodic current components. Dimensionless current analysis at varying scan rates (0.1–10 V/s) quantifies charge-transfer coefficients (α) and standard rate constants (k⁰), revealing solvent or electrolyte effects on kinetics .

Q. What methodologies reconcile contradictions in reaction kinetics data (e.g., substrate inhibition vs. rate acceleration)?

  • Methodological Answer : For substrate-inhibited reactions (e.g., oxidation of salicylaldehyde), pseudo-steady-state approximations model inverse fractional orders. Ionic strength adjustments (via KCl/NaCl) and dielectric constant modulation isolate electrostatic vs. mechanistic contributions .

Q. How do solvent polarity and ion pairing influence redox thermodynamics in non-aqueous systems?

  • Methodological Answer : Solvent donor numbers (e.g., water vs. acetonitrile) correlate with redox potential shifts via Gutmann’s theory. Conductivity measurements and UV-Vis spectroscopy track ion-pair formation (e.g., [Fe(CN)₆]³⁻/K⁺) to refine Nernstian behavior models .

Key Considerations for Experimental Design

  • Controlled Atmosphere : Synthesize and test materials under argon/N₂ to prevent Fe(II) oxidation .
  • Electrode Engineering : Use carbon-coated current collectors to reduce contact resistance in aqueous systems .
  • Data Validation : Cross-reference voltammetry results with spectroscopic data (e.g., in-situ Raman) to confirm redox mechanisms .

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